molecular formula C10H18N2O B1487965 1-(Azetidine-3-carbonyl)-2-methylpiperidine CAS No. 1479650-47-9

1-(Azetidine-3-carbonyl)-2-methylpiperidine

Cat. No.: B1487965
CAS No.: 1479650-47-9
M. Wt: 182.26 g/mol
InChI Key: SZYANYYRHLPTBH-UHFFFAOYSA-N
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Description

1-(Azetidine-3-carbonyl)-2-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an azetidine ring (a four-membered nitrogen-containing ring) attached to a piperidine ring, making it a unique and interesting molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidine-3-carbonyl)-2-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with 2-methylpiperidine under specific reaction conditions. The reaction typically requires a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidine-3-carbonyl)-2-methylpiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can introduce different substituents onto the piperidine or azetidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.

Scientific Research Applications

1-(Azetidine-3-carbonyl)-2-methylpiperidine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with enzymes or receptors.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Azetidine-3-carbonyl)-2-methylpiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(Azetidine-3-carbonyl)-2-methylpiperidine can be compared with other similar compounds, such as:

  • Azetidine-3-carboxylic acid: This compound lacks the piperidine ring and has different reactivity and applications.

  • 2-Methylpiperidine: This compound lacks the azetidine ring and has different chemical properties.

  • Other azetidine derivatives: These compounds may have different substituents on the azetidine ring, leading to variations in reactivity and applications.

Properties

IUPAC Name

azetidin-3-yl-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYANYYRHLPTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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